molecular formula C5H10O3 B1661976 Methyl (S)-(+)-3-hydroxybutyrate CAS No. 53562-86-0

Methyl (S)-(+)-3-hydroxybutyrate

Cat. No. B1661976
CAS RN: 53562-86-0
M. Wt: 118.13 g/mol
InChI Key: LDLDJEAVRNAEBW-BYPYZUCNSA-N
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Description

Methyl (S)-(+)-3-hydroxybutyrate is a chemical compound with the linear formula CH3CH(OH)CH2CO2CH3 . It is a derivative of hydroxybutyrate, which is an important molecule in cellular metabolism .


Synthesis Analysis

The synthesis of Methyl (S)-(+)-3-hydroxybutyrate can be achieved through various methods. One such method involves the use of an alcohol and a carboxylic acid in the presence of an acid catalyst . The exact synthesis process can vary depending on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of Methyl (S)-(+)-3-hydroxybutyrate consists of a methyl group (CH3), a hydroxy group (OH), a carboxyl group (CO2), and a butyrate backbone . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Methyl (S)-(+)-3-hydroxybutyrate can undergo various chemical reactions. For instance, it can undergo hydrolysis in the presence of H+ or OH- . The exact reactions and their mechanisms can depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

Methyl (S)-(+)-3-hydroxybutyrate has a molecular weight of 118.13 . It is a liquid at room temperature with a density of 1.071 g/mL at 25 °C . Its refractive index is 1.421 . The physical and chemical properties can vary depending on the specific conditions.

Scientific Research Applications

Metabolic and Regulatory Roles in Organisms

Methyl (S)-(+)-3-hydroxybutyrate, commonly referred to as 3-hydroxybutyrate (3-HB), is a crucial metabolite in animals, bacteria, and plants. In animals, it's a product of fatty acid oxidation, serving as an alternative energy source when blood glucose is low. In microorganisms, 3-HB is mainly a substrate for polyhydroxybutyrate synthesis, a reserve material. In plants, it acts as a regulatory molecule, likely influencing gene expression related to DNA methylation, thereby altering DNA methylation levels. In animals, beyond being a metabolite, 3-HB is a regulatory molecule influencing gene expression, lipid metabolism, neuronal function, and metabolic rate. Its regulatory functions include the inhibition of histone deacetylases, contributing to the epigenetic regulation of genes (Mierziak, Burgberger, & Wojtasik, 2021).

Analytical Applications

A stable dry-strip electrochemical sensor for directly measuring 3-hydroxybutyrate in blood has been developed. This sensor utilizes the electrocatalytic oxidation of enzymatically generated NADH for accurate measurement, signifying its importance in clinical diagnostics and research (Batchelor, Green, & Sketch, 1989).

Chemical Synthesis and Catalysis

Research has shown that methyl acetoacetate can be heterogeneously hydrogenated to produce optically pure methyl 3-hydroxybutyrate under mild conditions. This is achieved using a bifunctional catalytic membrane containing Bronsted acid and Ru–binap sites, highlighting its potential in chemical synthesis and catalysis (Tas, Thoelen, Vankelecom, & Jacobs, 1997).

Role in Biodegradable Plastics

Methyl 3-hydroxybutyrate is a key raw material in synthesizing biodegradable plastics, such as polyhydroxybutyrate (PHB). Research into synthesizing this compound is vital for developing eco-friendly materials and combating pollution (Mao Pei-sheng, 2007).

Implications in Biomedical Research

Studies have explored the effect of 3-hydroxybutyrate and its derivatives on the growth of glial cells. These compounds, being derivatives of a ketone body produced in vivo, have shown potential as neural protective agents, indicating their relevance in biomedical research and potential therapeutic applications (Xiao, Zhao, & Chen, 2007).

Safety And Hazards

While specific safety and hazard information for Methyl (S)-(+)-3-hydroxybutyrate is not available in the search results, similar compounds such as methanol are known to be flammable and toxic if swallowed or in contact with skin . It is always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

methyl (3S)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLDJEAVRNAEBW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-(+)-3-hydroxybutyrate

CAS RN

53562-86-0
Record name Methyl (+)-3-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53562-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxybutyrate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053562860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (S)-3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-HYDROXYBUTYRATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10281A5AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
Y Matsuya, T Kawaguchi, H Nemoto - Organic Letters, 2003 - ACS Publications
A new total synthesis of macrosphelides A and B using ring-closing metathesis (RCM) as a macrocyclization step is described. The substrate of the RCM could be synthesized from …
Number of citations: 52 pubs.acs.org
WL Wei, SJ Hao, J Zhou, MY Huang… - Polymers for …, 2004 - Wiley Online Library
Silica‐supported chitosan‐platinum‐iron complex (SiO 2 ‐CS‐Pt‐Fe) is prepared by a simple method from silica, chitosan, H 2 PtCl 6 · 6H 2 O and FeCl 3 . It has been found to be an …
Number of citations: 29 onlinelibrary.wiley.com
Y Ensari, GV Dhoke, MD Davari… - … A European Journal, 2017 - Wiley Online Library
Expanding the substrate scope of enzymes opens up new routes for synthesis of valuable chemicals. Ketone‐functionalized fatty acid derivatives and corresponding chiral alcohols are …
K Nagaraju, PS Mainkar, S Chandrasekhar - Tetrahedron Letters, 2015 - Elsevier
Fully functionalized decalin skeleton of (+)-fusarisetin A is stereoselectively synthesized from (+)-citronellal and methyl (S)-(+)-3-hydroxybutyrate. The bicyclic framework has been …
Number of citations: 8 www.sciencedirect.com
KR Anderson, SLG Atkinson, T Fujiwara… - … Process Research & …, 2010 - ACS Publications
Routes to (2S)-2-methyltetrahydropyran-4-one of high optical purity starting from readily available chiral pool precursors and suitable for large-scale manufacture are described. In one …
Number of citations: 25 pubs.acs.org
Q Zhao, P Twu, JL Anderson - Chirality, 2012 - Wiley Online Library
Ionic liquids (ILs) have been widely used as reaction solvents in asymmetric synthesis due to their interesting physical and chemical properties. However, monitoring reactant‐to‐…
Number of citations: 5 onlinelibrary.wiley.com
D Jo, JS Lee, KH Lee - Research on chemical intermediates, 2004 - Springer
Enantio-differentiating hydrogenation of methyl acetoacetate was performed over the supported nickel catalysts modified by the solution of (R,R)-tartaric acid or (S)-malic acid and NaBr. …
Number of citations: 6 link.springer.com
HL Ni, YX Guan, SJ Yao - Journal of Chemical Technology & …, 2009 - Wiley Online Library
BACKGROUND: A process combining biocatalytic reaction and cell activity regeneration was designed for the asymmetric reduction of 3‐oxo ester. By immobilizing resting baker's yeast …
Number of citations: 7 onlinelibrary.wiley.com
F Monteil-Rivera, A Betancourt, H Van Tra… - … of Chromatography A, 2007 - Elsevier
Biopolymers such as poly(hydroxyalkanoates) (PHAs) have received much attention due to their physico-chemical properties, biodegradability, and biocompatibility that make them …
Number of citations: 20 www.sciencedirect.com
A Betancourt, A Yezza, A Halasz, H Van Tra… - … of Chromatography A, 2007 - Elsevier
In the present study, we used microwave energy instead of conventional heating to transform poly-3-hydroxybutyrate (PHB) into methyl 3-hydroxybutyrate (Me-3HB) in acidified …
Number of citations: 14 www.sciencedirect.com

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